4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) family of tyrosine kinases. It was first synthesized in 1994 by scientists at Pfizer, and has since been extensively studied for its potential applications in cancer research.
Mechanism of Action
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide works by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This ultimately leads to the inhibition of cell proliferation and survival.
Biochemical and physiological effects:
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to inhibit angiogenesis and to have anti-inflammatory effects. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide in lab experiments is its high specificity for EGFR, which allows for more precise targeting of this pathway. However, one limitation is that it can be difficult to achieve sufficient inhibition of EGFR activity without causing toxicity to the cells.
Future Directions
There are many potential future directions for research on 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide. One area of interest is in the development of more potent and selective EGFR inhibitors based on the structure of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide. Another area of interest is in the use of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide as a tool to study the role of EGFR in various disease states, such as cancer and neurodegenerative diseases. Finally, there is also potential for the use of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide as a therapeutic agent in the treatment of these diseases.
Synthesis Methods
The synthesis of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide involves a multi-step process starting from 3-nitroaniline. The first step involves the conversion of 3-nitroaniline to 3-nitroacetanilide, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with morpholine and methoxybenzamide to yield 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide.
Scientific Research Applications
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide has been extensively studied for its potential applications in cancer research, as EGFR is known to be overexpressed in many types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been used as a tool to study the role of EGFR in cancer progression.
properties
IUPAC Name |
4-methoxy-N-(morpholine-4-carbothioyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-20-11-3-2-9(8-10(11)16(18)19)12(17)14-13(22)15-4-6-21-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJYORNKQKPDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825339 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-(morpholin-4-ylcarbonothioyl)-3-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.